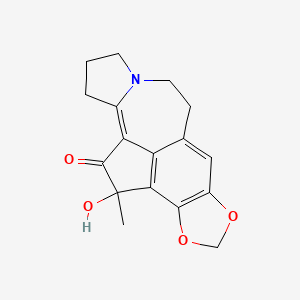

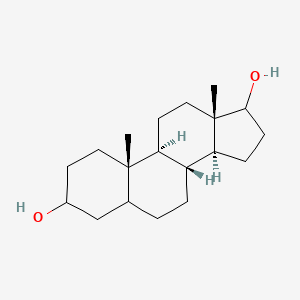

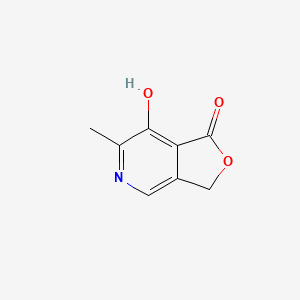

Hainanensine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hainanensine is a natural product found in Dianthus versicolor and Dianthus chinensis with data available.

Aplicaciones Científicas De Investigación

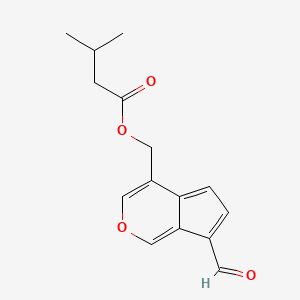

Chemistry and Derivatives

Hainanensine and its analogs, such as 6, were obtained through intramolecular regiospecific cyclization. This process led to various derivatives (7~12), with their stereochemistry established by chemical correlation, spectral analysis, and X-ray diffraction (G. Ji, 1993).

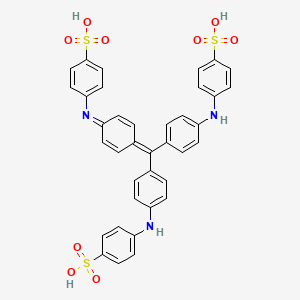

Metabolism Studies

The in vitro metabolism of a hainanensine derivative, HH07A, was studied using rat liver microsomes. A method using HPLC-DAD was developed to screen metabolites from the microsomal incubation system, identifying two metabolites and determining their chemical structures (W. Zhang, T. Zhou, Y. Cui, 1997).

Antitumor Activity

Research on hainanensine analogues, specifically a synthetic analogue 2a, revealed significant antitumor activity. Among several compounds tested, compound 8 demonstrated notable activity. Its diastereomer, (+/-)8B, showed an IC50 of 1.9 mol/L, indicating potential for further exploration in cancer treatment (D. Yin, C. Xu, Y. S. Gao, D. Liu, S. Wen, J. Y. Guo, 1992).

Ethnobotanical Uses

An ethnobotanical study on Hainan Island revealed the use of various medicinal plants by local communities, including those related to hainanensine. This study offers insight into traditional medicinal uses and highlights the importance of preserving this knowledge amid environmental degradation (Dong-Lin Li, F. Xing, 2016).

Pharmacological Research on Related Species

Tinospora hainanensis, related to hainanensine, shows promise in treating osteoporosis and arthritis, indicating a broader scope for research on compounds from the same region or family (L. Ming-sheng, 2010).

Nutrient Dynamics Research

A study in eastern Hainan Island examined nutrient dynamics in coastal ecosystems. While not directly related to hainanensine, it provides context for the environmental factors that may affect the growth and development of plants from which hainanensine is derived (Ruihuan Li, Shilin Liu, Yan Li, Guoling Zhang, J. Ren, Jian Zhang, 2014).

Propiedades

Número CAS |

79233-02-6 |

|---|---|

Nombre del producto |

Hainanensine |

Fórmula molecular |

C17H17NO4 |

Peso molecular |

299.32 g/mol |

Nombre IUPAC |

9-hydroxy-9-methyl-4,6-dioxa-16-azapentacyclo[9.7.1.03,7.08,19.012,16]nonadeca-1,3(7),8(19),11-tetraen-10-one |

InChI |

InChI=1S/C17H17NO4/c1-17(20)14-12-9(7-11-15(14)22-8-21-11)4-6-18-5-2-3-10(18)13(12)16(17)19/h7,20H,2-6,8H2,1H3 |

Clave InChI |

JIRBNIFNFVADKU-UHFFFAOYSA-N |

SMILES |

CC1(C2=C3C(=CC4=C2OCO4)CCN5CCCC5=C3C1=O)O |

SMILES canónico |

CC1(C2=C3C(=CC4=C2OCO4)CCN5CCCC5=C3C1=O)O |

Sinónimos |

hainanensine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

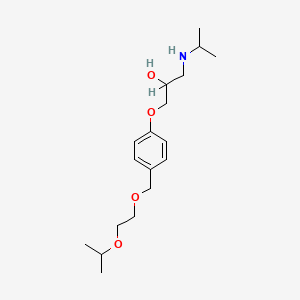

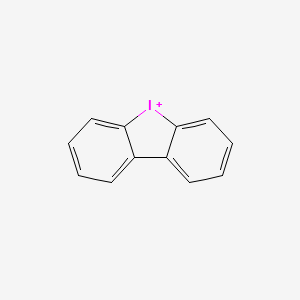

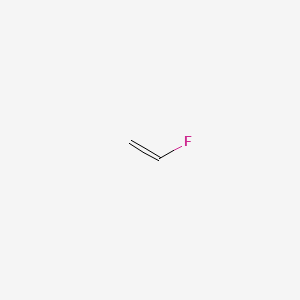

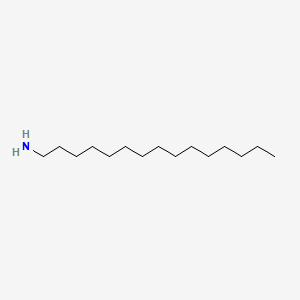

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine](/img/structure/B1195397.png)